(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound “(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione” is a complex organic molecule featuring multiple functional groups, including furan rings, a diazinane core, and nitro and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione” can be approached through a multi-step process:
Formation of the furan-2-ylmethyl group: This can be achieved by reacting furan with a suitable alkylating agent under acidic or basic conditions.
Synthesis of the diazinane-2,4,6-trione core: This involves the cyclization of a suitable precursor, such as a diamine and a triketone, under controlled conditions.
Introduction of the 2-chloro-4-nitrophenyl group: This step can be carried out via a nucleophilic aromatic substitution reaction, where the furan-2-ylmethyl group is introduced to the chloronitrobenzene derivative.
Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product, possibly under reflux conditions with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings and the diazinane core can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the furan rings and diazinane core.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Biology
The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if used as a drug, it might bind to a particular enzyme or receptor, modulating its activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
- (5Z)-5-[[5-(2-chloro-4-aminophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
- (5Z)-5-[[5-(2-chloro-4-nitrophenyl)thiophene-2-yl]methylidene]-1-(thiophene-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of “(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione” lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O7/c21-16-8-11(24(28)29)3-5-14(16)17-6-4-12(31-17)9-15-18(25)22-20(27)23(19(15)26)10-13-2-1-7-30-13/h1-9H,10H2,(H,22,25,27)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKXVHNPZQAWAW-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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